N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
CAS No.: 2097930-25-9
Cat. No.: VC11796855
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide - 2097930-25-9](/images/structure/VC11796855.png)
Specification
CAS No. | 2097930-25-9 |
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Molecular Formula | C17H18N2O3 |
Molecular Weight | 298.34 g/mol |
IUPAC Name | N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-6-ethoxypyridine-3-carboxamide |
Standard InChI | InChI=1S/C17H18N2O3/c1-2-21-16-8-7-12(9-18-16)17(20)19-10-13-11-22-15-6-4-3-5-14(13)15/h3-9,13H,2,10-11H2,1H3,(H,19,20) |
Standard InChI Key | SARPEFYYJAXMCY-UHFFFAOYSA-N |
SMILES | CCOC1=NC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23 |
Canonical SMILES | CCOC1=NC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23 |
Introduction
Chemical Identity and Structural Analysis
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide is a heterocyclic organic compound featuring a benzofuran moiety linked to a pyridine-carboxamide scaffold. The IUPAC name delineates its structure:
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A 2,3-dihydro-1-benzofuran ring (a bicyclic system with fused benzene and furan rings, saturated at the furan oxygen) substituted at the 3-position with a methyl group.
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The methyl group connects to a 6-ethoxypyridine-3-carboxamide group, where the pyridine ring bears an ethoxy substituent at position 6 and a carboxamide at position 3.
Table 1: Key Molecular Descriptors
Property | Value/Description |
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Molecular Formula | C₁₈H₂₀N₂O₃ |
Molecular Weight | 324.36 g/mol (calculated) |
IUPAC Name | N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide |
Key Functional Groups | Benzofuran, pyridine, ethoxy, carboxamide |
The structural similarity to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxypyridine-3-carboxamide (PubChem CID 2116583) , which shares a related bicyclic ether system, suggests comparable physicochemical behaviors, such as moderate polarity and solubility in organic solvents.
Synthesis and Reaction Pathways
While no explicit synthesis route for this compound is documented, a plausible method can be inferred from multicomponent reactions (MCRs) and catalytic strategies used for analogous heterocycles. For example, InCl₃-catalyzed one-pot syntheses under ultrasound irradiation have been effective for assembling pyrano[2,3-c]pyrazole derivatives . Adapting such protocols:
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Formation of the Benzofuran Core:
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Cyclization of substituted catechol derivatives with α,β-unsaturated carbonyl compounds could yield the 2,3-dihydrobenzofuran scaffold.
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Carboxamide Coupling:
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Reaction of 6-ethoxynicotinic acid with benzofuran-3-ylmethanamine via peptide coupling agents (e.g., EDC/HOBt) would form the target carboxamide.
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Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions |
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Benzofuran synthesis | Catechol, allyl bromide, BF₃·Et₂O, 80°C |
Carboxamide coupling | 6-Ethoxynicotinic acid, EDC, HOBt, DMF |
Ultrasound irradiation, as demonstrated in pyranopyrazole syntheses , could enhance reaction efficiency and yield by promoting rapid mixing and energy transfer.
Physicochemical Properties
The compound’s properties are extrapolated from its molecular structure and analogs:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and ether groups. Limited aqueous solubility.
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions owing to the ethoxy and carboxamide groups.
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Spectroscopic Signatures:
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹).
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NMR: Distinct signals for the benzofuran protons (δ 6.5–7.5 ppm), pyridine ring (δ 8.0–8.5 ppm), and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
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Applications and Future Directions
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide holds promise in multiple domains:
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Pharmaceutical Development: As a lead compound for neurodegenerative or inflammatory diseases.
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Agrochemicals: Functionalized benzofurans are explored as eco-friendly pesticides.
Further studies should prioritize:
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Synthetic Optimization: Scaling up production using green chemistry principles.
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In Vitro Screening: Assessing cytotoxicity, target affinity, and metabolic stability.
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Structural Modifications: Exploring substituent effects on bioactivity and pharmacokinetics.
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